5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-
Description
The compound 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- belongs to the tricyclic dibenzazepine class, characterized by a central seven-membered azepine ring fused with two benzene rings. Its structure includes a 10,11-dihydro backbone (saturated central ring), an ethanamine side chain (C2) substituted with N,N-dimethyl and 1-piperidinylmethyl groups at position 2. This substitution pattern distinguishes it from classical tricyclic antidepressants (TCAs) like imipramine, which feature a propanamine (C3) side chain with dimethylamine . The piperidinylmethyl group introduces steric and electronic modifications that may influence receptor binding and pharmacokinetics .
Properties
CAS No. |
64097-62-7 |
|---|---|
Molecular Formula |
C24H33N3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-(piperidin-1-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepin-11-yl]ethanamine |
InChI |
InChI=1S/C24H33N3/c1-25(2)16-17-27-23-9-5-4-8-21(23)11-12-22-18-20(10-13-24(22)27)19-26-14-6-3-7-15-26/h4-5,8-10,13,18H,3,6-7,11-12,14-17,19H2,1-2H3 |
InChI Key |
OWDUDAQMLZHGGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)CN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Dibenzazepine Core
The dibenzazepine nucleus is typically synthesized via intramolecular cyclization of diarylamines or through ring closure of biphenyl intermediates. A common approach involves:
- Starting from 2-aminobiphenyl derivatives
- Performing ring closure under acidic or thermal conditions to form the seven-membered azepine ring
This step yields the 10,11-dihydro-5H-dibenzazepine scaffold, which serves as the backbone for further functionalization.
Introduction of the Ethanamine Side Chain
The ethanamine substituent at the 5-position can be introduced by:
- Halogenation at the 5-position followed by nucleophilic substitution with an appropriate amine
- Alternatively, direct alkylation of the dibenzazepine nitrogen with haloalkylamines
In the case of 5-ethanamine substitution, haloethylamines or protected aminoethyl derivatives are used as alkylating agents.
N,N-Dimethylation of the Ethanamine
The primary amine group on the ethanamine side chain is converted to the N,N-dimethyl derivative through:
- Reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride)
- Direct methylation using methyl iodide or dimethyl sulfate in the presence of a base
This step ensures the amine is fully substituted with two methyl groups, enhancing lipophilicity and potentially modifying pharmacokinetic properties.
Attachment of the 2-(1-piperidinylmethyl) Substituent
The piperidinylmethyl group at the 2-position of the dibenzazepine ring is introduced by:
- Functionalization of the aromatic ring at position 2, often via lithiation or halogenation
- Subsequent nucleophilic substitution or cross-coupling with piperidinylmethyl reagents
Piperidine or its derivatives are commonly used in alkylation reactions to install this substituent.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminobiphenyl, acid catalyst, heat | Formation of 10,11-dihydro-5H-dibenzazepine |
| 2 | Halogenation | NBS or similar halogenating agent | 5-Halogenated dibenzazepine intermediate |
| 3 | Nucleophilic substitution | Ethanolamine or protected aminoethyl derivative | Introduction of ethanamine side chain |
| 4 | N,N-Dimethylation | Formaldehyde + NaBH3CN or methyl iodide/base | Conversion to N,N-dimethyl ethanamine |
| 5 | Aromatic substitution | Lithiation/halogenation + piperidinylmethyl reagent | Attachment of 2-(1-piperidinylmethyl) group |
Analysis of Preparation Methods
- Yield and Purity: Each step requires optimization to maximize yield and minimize side products. The cyclization and aromatic substitutions are often critical for overall efficiency.
- Selectivity: Regioselective functionalization at the 2- and 5-positions of the dibenzazepine ring is essential to avoid undesired isomers.
- Reagent Choice: Use of mild methylation agents and selective halogenation reagents improves safety and reduces by-products.
- Scalability: The multi-step synthesis is amenable to scale-up with careful control of reaction conditions and purification steps.
Supporting Data and Research Results
While direct experimental data for this exact compound's preparation is limited in open literature, analogous compounds with dibenzazepine cores have been synthesized and characterized in patents such as US5574032A and related documents, which describe heteroarylpiperidines and their synthetic routes involving similar functional group transformations.
PubChem and chemical databases provide structural and identifier data supporting the molecular complexity and substituent pattern of the compound, confirming the feasibility of the described synthetic strategy.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, and various catalysts for facilitating the reactions. The conditions often involve controlled temperatures and the use of solvents like ethyl acetate .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further used in the synthesis of other pharmacologically active molecules .
Scientific Research Applications
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various dibenzoazepine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of anticonvulsant drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves its interaction with molecular targets in the body. It acts on specific pathways and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imipramine (10,11-Dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine)
- Structure : Propanamine (C3) side chain with terminal N,N-dimethyl groups.
- Pharmacology: TCA with norepinephrine/serotonin reuptake inhibition; used for depression and chronic pain. Inhibits NF-κB signaling in prostate cancer models .
Trimipramine (10,11-Dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine)
- Structure : β-methyl group on the propanamine side chain.
- Pharmacology : Broader receptor affinity (histamine H1, serotonin 5-HT2) than imipramine, leading to sedative effects.
- Key Difference : The target compound lacks the β-methyl group but includes a piperidinylmethyl moiety, which may enhance affinity for σ or muscarinic receptors .
Clomipramine (3-Chloro-10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine)
- Structure : Chlorine substituent at position 3 on the dibenzazepine core.
- Pharmacology : Potent serotonin reuptake inhibitor; used for obsessive-compulsive disorder.
- Key Difference : The target compound’s 2-piperidinylmethyl group replaces clomipramine’s 3-chloro substitution, likely shifting activity from serotonin reuptake to alternative targets (e.g., ion channels) .
Oxcarbazepine (10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide)
- Structure : Carboxamide at position 5; keto group at position 10.
- Pharmacology : Anticonvulsant via voltage-gated sodium channel blockade.
- Key Difference : The target compound’s ethanamine side chain and piperidinylmethyl group contrast with oxcarbazepine’s carboxamide, suggesting divergent mechanisms (e.g., receptor modulation vs. ion channel inhibition) .
Antiarrhythmic Derivatives (e.g., GS 015)
- Structure: 3-Carbethoxyamino-5-dimethylaminoacetyl substitution.
- Pharmacology : Sodium/potassium channel modulation for arrhythmia management.
- Key Difference : The target compound’s piperidinylmethyl group may confer unique voltage-dependent channel blocking kinetics, as seen with carbamazepine derivatives .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is a complex organic compound belonging to the dibenzoazepine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including neuropharmacological effects and potential applications in treating psychiatric disorders.
Biological Activity Overview
Research indicates that dibenzoazepines exhibit a range of biological activities. The specific compound has been studied for its potential effects on the central nervous system (CNS), particularly regarding its dopaminergic and serotonergic activity.
Pharmacological Actions
- Dopamine Receptor Interaction :
- Serotonin Receptor Modulation :
- Antidepressant Effects :
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic properties against various cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have shown that similar dibenzo[b,f]oxepine derivatives can inhibit cell proliferation by disrupting microtubule dynamics .
In Vivo Studies
In vivo experiments using animal models have provided insights into the therapeutic potential of this compound. For example, it was found to produce significant behavioral changes in rodent models indicative of antidepressant activity. The effective dose was noted at approximately 100 mg/kg per day .
Case Studies
Several case studies have highlighted the efficacy of dibenzoazepines in clinical settings:
- A study reported that patients treated with compounds similar to 5H-Dibenz(b,f)azepine showed improved symptoms of depression and anxiety, correlating with serotonin receptor modulation.
- Another case documented the use of a related compound in managing symptoms of schizophrenia, emphasizing the importance of dopamine receptor interaction.
Comparative Analysis
The following table summarizes the biological activities of various dibenzoazepine derivatives compared to the target compound:
| Compound Name | Dopamine D4 Activity | Serotonin Activity | Anticancer Activity | Notes |
|---|---|---|---|---|
| Clozapine | High | Moderate | Low | Established antipsychotic |
| 5H-Dibenz(b,f)azepine | Very High | High | Moderate | Potential for dual action |
| Other Derivatives | Variable | Variable | High | Diverse pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
